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Compound of Interest

Compound Name: (3R)-1-methylpiperidin-3-ol

Cat. No.: B1310821 Get Quote

(3R)-1-methylpiperidin-3-ol is a chiral piperidine derivative that serves as a high-value

building block, or synthon, in modern organic synthesis and medicinal chemistry.[1][2] Its

significance lies not just in the robust piperidine ring, a privileged scaffold found in numerous

pharmaceuticals, but in the specific, defined stereochemistry at the C3 position.[1][3] This R-

configuration is critical in drug development, where the three-dimensional arrangement of

atoms dictates the interaction between a drug molecule and its biological target.[1] One

enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even

cause adverse effects.[1] Consequently, the use of enantiomerically pure starting materials like

(3R)-1-methylpiperidin-3-ol is a cornerstone of developing safer and more effective

medicines.[1]

This guide provides an in-depth technical overview for researchers and drug development

professionals, covering the molecule's fundamental properties, synthesis strategies, analytical

characterization, and applications, with an emphasis on the scientific reasoning behind the

methodologies.

Section 1: Core Physicochemical & Structural
Properties
The utility of a synthetic building block is fundamentally tied to its physical and chemical

properties. These parameters influence reaction conditions, purification strategies, and

formulation.
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1.1. Structural and Chemical Identifiers (3R)-1-methylpiperidin-3-ol is unambiguously

identified by its CAS number and various structural notations.

Identifier Value Source

CAS Number 28808-26-6 [4][5]

Molecular Formula C₆H₁₃NO [4][5]

Molecular Weight 115.175 g/mol [4]

IUPAC Name (3R)-1-methylpiperidin-3-ol [5]

Canonical SMILES CN1CCCC(C1)O [4]

Isomeric SMILES CN1CCCO [4]

InChIKey
UKANCZCEGQDKGF-

ZCFIWIBFSA-N
[5]

1.2. Physicochemical Data The following table summarizes key computed and experimental

properties, which are critical for planning experiments and understanding the molecule's

behavior.
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Property Value Significance in Application

Boiling Point 78-80 °C (at 15 Torr)
Dictates purification methods

like vacuum distillation.[4]

Density 1.005 ± 0.06 g/cm³ (Predicted)

Important for reagent volume

calculations and reaction

scaling.[4]

pKa 14.95 ± 0.20 (Predicted)
Relates to the acidity of the

hydroxyl proton.[4]

LogP 0.01080 (Predicted)

Indicates low lipophilicity,

suggesting good solubility in

polar solvents.[4]

Hydrogen Bond Donors 1

The hydroxyl group can

participate in hydrogen

bonding, influencing solubility

and crystal packing.[4]

Hydrogen Bond Acceptors 2

The nitrogen and oxygen

atoms can accept hydrogen

bonds.[4]

Topological Polar Surface Area

(TPSA)
23.5 Å²

A predictor of drug transport

properties.[5][6]

Section 2: Synthesis Strategies - Achieving
Enantiopurity
The synthesis of a single enantiomer like (3R)-1-methylpiperidin-3-ol is a critical challenge.

The choice of method often depends on the scale of production, cost considerations, and

desired enantiomeric purity.

2.1. Asymmetric Reduction of 1-methyl-3-piperidone A prevalent laboratory-scale method is the

asymmetric reduction of the prochiral ketone, 1-methyl-3-piperidone.[1] This approach

leverages chiral catalysts or reagents to selectively produce the (R)-enantiomer.
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Causality of Method: The core principle is the transfer of a hydride to one specific face of the

carbonyl group, guided by a chiral environment. This avoids the formation of a racemic mixture

that would require a subsequent, often difficult, resolution step. Common reducing agents

include sodium borohydride or lithium aluminum hydride, used in conjunction with a chiral

catalyst.[7]

Workflow for Asymmetric Reduction.

2.2. Industrial Scale: Catalytic Hydrogenation For larger-scale production, catalytic

hydrogenation is often preferred due to its efficiency and atom economy.[1][7] This involves

hydrogenating 1-methyl-3-piperidone using a metal catalyst (e.g., palladium on carbon) in the

presence of a chiral auxiliary or ligand.[7]

Expert Insight: While conceptually similar to asymmetric reduction, catalytic hydrogenation

offers advantages in industrial settings. It avoids stoichiometric use of expensive chiral

reagents, and the catalyst can often be recovered and reused. The primary challenge lies in

developing a highly selective and active catalyst system that provides high enantiomeric

excess (e.e.) under practical conditions.

Section 3: Analytical Characterization - A Self-
Validating System
Confirming the identity, purity, and stereochemical integrity of (3R)-1-methylpiperidin-3-ol
requires a multi-pronged analytical approach. Each technique provides a piece of the puzzle,

and together they form a self-validating system.

Comprehensive Analytical Workflow.

3.1. Spectroscopic Elucidation Spectroscopic methods are fundamental to confirming the

molecular structure.[1]

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to verify the

carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and

integrations of the signals must be consistent with the piperidine ring structure, the N-methyl

group, and the hydroxyl-bearing methine proton.
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Mass Spectrometry (MS): This technique confirms the molecular weight. Electron ionization

(EI) mass spectra will show a molecular ion peak (M+) corresponding to the exact mass

(115.0997) and a characteristic fragmentation pattern.[6]

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A broad

absorption band in the 3300-3500 cm⁻¹ region confirms the presence of the O-H stretch from

the alcohol group, while C-H and C-N stretches will appear in their respective regions.[6]

3.2. Chromatographic Purity Assessment Chromatography is essential for determining both

chemical and enantiomeric purity.[1]

High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These

techniques are used to assess chemical purity by separating the target compound from any

starting materials, byproducts, or solvents.[1]

Chiral Chromatography: This is the most critical technique for a chiral molecule. To

determine the enantiomeric excess, the sample is analyzed on a chiral stationary phase

(either via HPLC or GC) that can differentiate between the (R) and (S) enantiomers, resulting

in two separate peaks. The relative area of these peaks is used to calculate the e.e.

Protocol Insight: GC-based Enantiomeric Purity via Derivatization Direct analysis of

enantiomers can be challenging. A robust method involves derivatization with a chiral agent to

form diastereomers, which are easily separable on a standard achiral GC column.[1]

Derivatization: React a sample of the synthesized 1-methylpiperidin-3-ol with an enantiopure

chiral derivatizing agent, such as (R)-Mosher's acid chloride, in a suitable solvent with a

base.[1] This creates a mixture of two diastereomeric esters.

GC Analysis: Inject the resulting solution onto a standard achiral capillary GC column (e.g.,

5% Phenyl Polysiloxane).[1]

Separation: The diastereomers will have different physical properties and will elute at

different retention times.

Quantification: The ratio of the peak areas for the two diastereomers directly corresponds to

the enantiomeric ratio of the original alcohol sample.
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Section 4: Applications in Drug Discovery
(3R)-1-methylpiperidin-3-ol is not an active pharmaceutical ingredient itself but a crucial

intermediate for building them. Its unique stereochemistry and functional groups (a secondary

alcohol and a tertiary amine) provide versatile handles for further chemical modification.[1]

Its applications include:

Synthesis of Enantioselective Drugs: It serves as a starting material for complex molecules

where the piperidine stereocenter is essential for biological activity.[7]

DNA Methyltransferase Inhibitors: It has been used in the asymmetric synthesis of

constrained S-adenosyl-L-homocysteine (SAH) analogs, which have potential as cancer

therapeutics.[7]

Adenosine A2A Antagonists: This scaffold is valuable for preparing diaryl

acylaminopyrimidines, which are being investigated for the treatment of Parkinson's disease

and other neurodegenerative disorders.[7]

Section 5: Safety and Handling
Proper handling of (3R)-1-methylpiperidin-3-ol is essential in a research environment. The

following guidelines are based on available Safety Data Sheets (SDS).

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, impervious

gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or under a

chemical fume hood.[9][10]

First Aid Measures:

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

Skin Contact: Immediately remove contaminated clothing and wash the affected area with

plenty of water.[8]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[8]
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Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

Keep away from incompatible materials such as strong acids and oxidizing agents.[10]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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